molecular formula C9H18N4O3 B1582930 3,3',3''-Nitrilotris(propionamide) CAS No. 2664-61-1

3,3',3''-Nitrilotris(propionamide)

Cat. No.: B1582930
CAS No.: 2664-61-1
M. Wt: 230.26 g/mol
InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N
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Description

This compound is widely used in various fields, including medical, environmental, and industrial research. It is known for its high purity and is often used as a reference material in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, 3,3’,3’'-nitrilotris- can be synthesized through various methods. One common synthetic route involves the reaction of acrylonitrile with ammonia, followed by hydrogenation . The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods: In industrial settings, the production of propanamide, 3,3’,3’'-nitrilotris- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3,3’,3’'-nitrilotris- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of propanamide, 3,3’,3’'-nitrilotris- include hydrogen gas for reduction reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and catalysts to optimize the reaction rates and yields.

Major Products Formed: The major products formed from the reactions of propanamide, 3,3’,3’'-nitrilotris- depend on the type of reaction and the reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce amides or other oxidized derivatives .

Scientific Research Applications

Chemical Properties and Identifiers

  • CAS Number: 2664-61-1
  • IUPAC Name: 3-[bis(3-amino-3-oxopropyl)amino]propanamide
  • SMILES: C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
  • Physical Form: Crystalline Powder
  • Melting Point: 183°C
  • Color: White
  • Purity: ≥98.0%

Potential Applications

While the search results do not specify particular applications of 3,3',3"-Nitrilotris(propionamide), they do provide some context:

  • Pharmaceutical formulations: Formulations including related compounds are suitable for topical, enteral, and/or parenteral delivery for treating one or more diseases, conditions, and injuries .
  • Stabilization of Hydroxylamine: Amidoximes, which share a structural similarity with 3,3',3"-Nitrilotris(propionamide), can be used to prevent the decomposition of hydroxylamine compounds .
  • Chemical Intermediate: 3,3',3"-Nitrilotris(propionamide) may be a starting point for creating other compounds, including biologics, steel additives, and textile resins .

Related Compounds and Applications

The search results mention related compounds that provide potential insight into the applications of 3,3',3''-Nitrilotris(propionamide):

  • 3,3',3"-Nitrilotripropionic acid: This compound is listed in the context of treating diseases, conditions, and injuries .
  • 3,3',3"-Nitrilotris(N-(2 aminoethyl)propanamide): This is another related compound mentioned alongside nitrilotripropionic acid .

The available search results do not include specific case studies for 3,3',3''-Nitrilotris(propionamide).

Future Research Directions

Mechanism of Action

The mechanism of action of propanamide, 3,3’,3’'-nitrilotris- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to propanamide, 3,3’,3’'-nitrilotris- include triethylenetetramine (TETA) and other polyamines. These compounds share similar structural features and chemical properties, making them useful in comparable applications.

Uniqueness: What sets propanamide, 3,3’,3’'-nitrilotris- apart from its similar compounds is its specific molecular structure, which imparts unique reactivity and binding properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.

Biological Activity

3,3',3''-Nitrilotris(propionamide), also known as Propanamide, 3,3',3''-nitrilotris-, is a compound with the molecular formula C9H18N4O3C_9H_{18}N_4O_3 and CAS number 2664-61-1. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical structure.

Chemical Structure and Properties

The compound consists of a nitrilotris backbone with three propionamide functional groups. This structure allows for diverse interactions within biological systems, potentially influencing various biochemical pathways.

PropertyValue
Molecular FormulaC9H18N4O3
Molecular Weight218.26 g/mol
Density1.386 g/cm³
Boiling Point502.1 °C
Flash Point257.5 °C

The biological activity of 3,3',3''-Nitrilotris(propionamide) is primarily attributed to its ability to interact with various molecular targets. The amide groups can form hydrogen bonds and participate in enzymatic reactions, potentially acting as enzyme inhibitors or modulators.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with cellular receptors, influencing signal transduction pathways.

Biological Activities

Research indicates several potential biological activities associated with 3,3',3''-Nitrilotris(propionamide):

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some investigations have indicated that it may inhibit cancer cell proliferation, although further studies are needed to elucidate the underlying mechanisms.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 3,3',3''-Nitrilotris(propionamide):

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Cancer Cell Proliferation : In vitro assays revealed that treatment with 3,3',3''-Nitrilotris(propionamide) resulted in a dose-dependent reduction in the viability of breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
  • Neuroprotective Research : A recent study investigated its effects on neuronal cell lines exposed to oxidative stress and found that it significantly reduced cell death, implying possible neuroprotective effects .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified under GHS guidelines for skin irritation (Category 2) and serious eye damage/eye irritation (Category 2A) . Proper handling precautions should be taken when working with this compound in laboratory settings.

Properties

IUPAC Name

3-[bis(3-amino-3-oxopropyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERXJGPPGMABOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062580
Record name Propanamide, 3,3',3''-nitrilotris-
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2664-61-1
Record name 3,3′,3′′-Nitrilotris[propanamide]
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Record name Nitrilotripropionamide
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Record name Nitrilotripropionamide
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name Propanamide, 3,3',3''-nitrilotris-
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Record name 3,3',3''-nitrilotrispropionamide
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Record name NITRILOTRIPROPIONAMIDE
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Synthesis routes and methods

Procedure details

A Parr autoclave was charged with an aqueous solution of acrylamide and a 10% molar excess of aqueous ammonia. The resulting mixture was warmed to 65° C. and autogenous pressure (<50 psi) and stirred at these conditions for three hours. At the end of this period, the reaction mass was allowed to cool to room temperature and white, crystalline nitrilotripropionamide (melting range 184°-186° C.) was recovered. NMR spectroscopy confirmed the structure.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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